molecular formula C21H17N3O B8703668 N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide CAS No. 391913-76-1

N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide

Cat. No.: B8703668
CAS No.: 391913-76-1
M. Wt: 327.4 g/mol
InChI Key: ZONZTVBTUSKMGL-UHFFFAOYSA-N
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Description

N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is a compound that features a pyridinecarboxamide group linked to a phenyl ring, which is further substituted with a 2-methyl-1H-indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling Reaction: The synthesized indole derivative is then coupled with a suitable halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the pyridinecarboxamide group through an amidation reaction, where the coupled product reacts with pyridinecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Shares the indole moiety but differs in the substitution pattern.

    Pyridinecarboxamide derivatives: Similar in the pyridinecarboxamide group but vary in the attached substituents.

Uniqueness

N-(4-(2-Methyl-1H-indol-1-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole or pyridinecarboxamide derivatives .

Properties

CAS No.

391913-76-1

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[4-(2-methylindol-1-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H17N3O/c1-15-13-16-5-2-3-7-20(16)24(15)19-10-8-18(9-11-19)23-21(25)17-6-4-12-22-14-17/h2-14H,1H3,(H,23,25)

InChI Key

ZONZTVBTUSKMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of the above amine (0.08 g, 0.36 mmol), nicotinic acid (114 mg, 0.59 mmol) and EDC (66 mg, 0.54 mmol) was dissolved in 2 mL acetonitrile and the reaction mixture was stirred overnight at room temperature. The reaction mixture was diluted with water, extracted with EtOAc, washed with water and dried (MgSO4). The residue obtained on concentration was flash chromatographed on silica gel, eluting with a gradient of 2% MeOH in dichloromethane to give the title compound (40 mg).
Name
amine
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Name
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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